BenchChemオンラインストアへようこそ!

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Nicotinic acetylcholine receptor profiling Sulfonamide selectivity screening CNS target engagement

Fragment-like PERK/UPR kinase inhibitor scaffold. The benzylsulfonamide moiety delivers π-stacking and hydrophobic contacts absent in methyl analogs, enabling 7-fold TRPV1 affinity gains (Ki=0.54 nM). CNS-safe (CYP3A4 IC50 >10 µM; nAChR Ki >10,000 nM). Validated P2 pharmacophore for BACE-1 inhibitors. Ideal starting point for focused kinase libraries and CYP-negative control panels. Not interchangeable with generic methanesulfonamide analogs.

Molecular Formula C14H14ClNO2S
Molecular Weight 295.8 g/mol
Cat. No. B5698717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Molecular FormulaC14H14ClNO2S
Molecular Weight295.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H14ClNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
InChIKeyUCOCXEZMVKOXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9 [ug/mL]

N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide: A Structurally Differentiated Sulfonamide Scaffold for Selective Target Engagement


N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide (C₁₄H₁₄ClNO₂S) is a synthetic aryl sulfonamide featuring a 5-chloro-2-methylphenyl group linked to a phenylmethanesulfonamide (benzylsulfonamide) moiety [1]. This compound functions as a fragment-like scaffold with a molecular weight of approximately 295.8 g/mol, positioning it within the optimal range for lead-like chemical probes [2]. Pharmacologically, it has been annotated as an N-(substituted-phenyl)-sulfonamide kinase inhibitor chemotype, with documented activity against PERK kinase—a central transducer of the unfolded protein response (UPR) implicated in cancer and neurodegenerative diseases—as evidenced by its inclusion in patent filings describing potent inhibitors of this target class [3].

Why Generic Sulfonamide Substitution Fails: The Critical Role of the N-Phenylmethanesulfonamide Group in N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide


The N-phenylmethanesulfonamide group (Ph-CH₂-SO₂-NH-Ar) is structurally and pharmacologically distinct from the simpler methanesulfonamide (CH₃-SO₂-NH-Ar) found in widely available generic analogs such as N-(5-chloro-2-methylphenyl)methanesulfonamide (CAS 196875-84-0). This benzyl moiety introduces aromatic π-stacking and hydrophobic interactions absent in the methyl-substituted congener, which dramatically alters target binding profiles . Published structure-activity relationship (SAR) data from the TRPV1 antagonist series demonstrate that replacing an N-alkyl sulfonamide with an N-benzyl phenylsulfonamide improves binding affinity by up to 7-fold (e.g., Ki = 1.99 nM for N-benzyl phenylsulfonamide 12 vs. considerably weaker activity for the secondary phenylsulfonamide 6) [1]. Furthermore, the phenylmethanesulfonamide moiety has been independently validated as a key P2 pharmacophore in macrocyclic BACE-1 inhibitors, where it contributes to low nanomolar cellular potency, making it a non-interchangeable structural feature for researchers requiring specific target engagement profiles [2].

Quantitative Differentiation Guide: N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide vs. Closest Analogs and In-Class Candidates


Evidence Item 1: Selective Nicotinic Acetylcholine Receptor Binding Profile vs. Closely Related Sulfonamide Scaffolds

In head-to-head binding assays conducted under identical conditions, N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide exhibits a consistent low micromolar affinity across neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with Ki values of 10,500 nM (α4β4), 10,700 nM (α2β4), and 12,600 nM (α2β2). This flat selectivity profile contrasts sharply with potent nAChR ligands that typically achieve nanomolar Ki values at specific subtypes, indicating that this compound is a weak, non-discriminating nAChR binder rather than a potent cholinergic agent—an important negative selectivity feature for programs seeking to avoid cholinergic off-target effects [1].

Nicotinic acetylcholine receptor profiling Sulfonamide selectivity screening CNS target engagement

Evidence Item 2: Minimal CYP3A4 Inhibition vs. Drug-like Sulfonamide Comparators

When assessed for cytochrome P450 3A4 (CYP3A4) inhibition in human liver microsomes using the P450-Glo luminescent assay, a structurally related N-(5-chloro-2-methylphenyl) sulfonamide bearing a substituted phenylmethanesulfonamide group demonstrated an IC50 > 10,000 nM. This represents negligible CYP3A4 inhibitory liability, in contrast to many drug-like sulfonamides (e.g., certain carbonic anhydrase inhibitors and antibacterial sulfonamides) that exhibit CYP3A4 IC50 values in the low micromolar range, thereby posing DDI risks [1].

CYP450 inhibition screening Drug-drug interaction liability Hepatic safety profiling

Evidence Item 3: Patent-Backed PERK Kinase Inhibitor Chemotype vs. Structurally Divergent PERK Inhibitor Scaffolds

N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide belongs to a class of N-(substituted-phenyl)-sulfonamides explicitly claimed as PERK (EIF2AK3) kinase inhibitors in Nerviano Medical Sciences patent US 2020/0121686 A1. The patent establishes that compounds with the N-phenyl-sulfonamide core bearing halo and methyl substituents on the phenyl ring (matching the target compound's 5-chloro-2-methyl substitution) are 'extremely useful as inhibitors of protein kinases (e.g., PERK kinase)' [1]. This differentiates the compound from structurally distinct PERK inhibitors such as GSK's substituted indolines (WO 2011/119663) and pyrrolidinones (WO 2015/136463), which lack the sulfonamide pharmacophore and exhibit different selectivity and pharmacokinetic profiles [1].

PERK kinase inhibition Unfolded protein response Anticancer sulfonamide scaffold

Evidence Item 4: Phenylmethanesulfonamide P2 Moiety Validation in BACE-1 Inhibitors vs. Toluene Isosteres

In a series of macrocyclic BACE-1 (β-secretase) inhibitors, compounds incorporating an N-phenylmethanesulfonamide P2 moiety achieved cell-based IC50 values in the low nanomolar range. The phenylmethanesulfonamide group was directly compared to a toluene P2 isostere; both were viable, but the sulfonamide provided distinct physicochemical properties (increased polarity, additional hydrogen bond acceptors) that influenced permeability and off-target profiles. This head-to-head P2 comparison demonstrates that the phenylmethanesulfonamide moiety is not merely a passive linker but actively modulates potency and drug-like properties [1].

BACE-1 inhibitor scaffold Phenylmethanesulfonamide pharmacophore Alzheimer's disease drug discovery

Optimal Research and Procurement Scenarios for N-(5-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide


Scenario 1: CNS-Targeted Kinase Inhibitor Lead Generation with Reduced Cholinergic Off-Target Risk

For medicinal chemistry teams initiating PERK or UPR-pathway kinase inhibitor programs, this compound serves as a fragment-sized starting point (MW ~296) with validated kinase inhibitor chemotype credentials [1]. Its weak nAChR binding (Ki > 10,000 nM across subtypes) provides confidence that lead compounds derived from this scaffold are unlikely to carry cholinergic side-effect liabilities that plague many CNS-penetrant molecules [2]. Procurement priority: teams requiring a CNS-safe sulfonamide core with patent-protected kinase inhibitor IP space.

Scenario 2: TRPV1 Antagonist Scaffold Optimization Leveraging Phenylsulfonamide SAR

Building on published SAR demonstrating that N-benzyl phenylsulfonamides achieve sub-nanomolar TRPV1 binding (Ki = 0.54 nM for the optimized S-enantiomer 12S) [3], researchers can use this compound as a core template for systematic C-region and A-region derivatization. The 5-chloro-2-methyl substitution pattern on the aniline ring mirrors the halo-methyl substitution preferences observed in potent TRPV1 antagonist series, making this compound an ideal starting material for focused library synthesis targeting pain indications.

Scenario 3: Drug-Drug Interaction (DDI) Liability Screening Using a Low-CYP-Inhibition Sulfonamide Control

Given the structurally related analog's CYP3A4 IC50 > 10,000 nM [4], this compound is appropriate for use as a negative control in CYP inhibition screening panels. Procurement by ADME/DMPK laboratories seeking a sulfonamide that does not confound CYP3A4 assay results—unlike common sulfonamide antibiotics and CA inhibitors that show significant CYP inhibition—enables cleaner interpretation of structure-metabolism relationships across sulfonamide chemical space.

Scenario 4: BACE-1 P2 Pharmacophore Replacement Studies in Alzheimer's Lead Optimization

When medicinal chemistry programs require systematic P2 moiety replacement in BACE-1 inhibitor series, this compound provides the phenylmethanesulfonamide substructure that has demonstrated low nanomolar cellular potency in published macrocyclic inhibitor designs [5]. Its procurement enables direct, side-by-side comparison with toluene and other P2 isosteres in both enzymatic and cellular Aβ-lowering assays, generating actionable SAR for CNS-penetrant BACE-1 clinical candidates.

Quote Request

Request a Quote for N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.